Spectroscopic data of methyl 3-aminoheptanoate (NMR, IR, MS)
Spectroscopic data of methyl 3-aminoheptanoate (NMR, IR, MS)
The following technical guide details the spectroscopic characterization of methyl 3-aminoheptanoate , a critical
This guide is structured for application scientists and medicinal chemists, focusing on the identification, quality control, and structural validation of this building block.
CAS Registry Number: 1115639-65-0 (racemic), 170726-92-8 (R-isomer)
Chemical Formula:
Executive Summary & Utility
Methyl 3-aminoheptanoate is a
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Peptidomimetics: Designing protease-resistant peptide analogs.
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Macrocyclization: Synthesis of biologically active cyclic peptides (e.g., iturin analogs).
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Linker Chemistry: Creating stable spacers in antibody-drug conjugates (ADCs).
Accurate spectroscopic data is essential for validating the integrity of the chiral center at C3 and ensuring the absence of the
Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI), 70 eV.
The mass spectrum of methyl 3-aminoheptanoate is dominated by amine-directed
Fragmentation Pathway Analysis
The molecular ion (
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Pathway A (
-Cleavage, Alkyl Loss): Cleavage of the C3–C4 bond. This results in the loss of the butyl chain ( , 57 Da) and formation of the stabilized ion m/z 102 . -
Pathway B (
-Cleavage, Ester Loss): Cleavage of the C2–C3 bond. This results in the loss of the carbomethoxymethyl radical ( , 73 Da) and formation of the butyl-iminium ion m/z 86 .
MS Data Table
| m/z (Ion) | Relative Abundance | Fragment Assignment | Diagnostic Value |
| 159 | < 5% | Molecular Ion (Weak) | |
| 102 | High | Base Peak Candidate. Confirms | |
| 86 | High | Confirms alkyl chain length (butyl). | |
| 30 | Moderate | General primary amine marker. | |
| 57 | Moderate | Butyl chain fragment. |
Fragmentation Logic Diagram
Figure 1: Primary EI-MS fragmentation pathways driven by the radical cation localization on the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
The NMR profile is characterized by the diastereotopic nature of the
NMR Data (400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.68 | Singlet (s) | 3H | Methyl ester (Characteristic). | |
| 3.25 – 3.35 | Multiplet (m) | 1H | H-3 ( | Chiral center; shift confirms |
| 2.48 | dd ( | 1H | H-2a | Diastereotopic |
| 2.32 | dd ( | 1H | H-2b | Diastereotopic |
| 1.50 – 2.00 | Broad Singlet | 2H | Exchangeable; shift varies with conc./solvent. | |
| 1.35 – 1.45 | Multiplet | 2H | H-4 | Methylene adjacent to chiral center. |
| 1.25 – 1.35 | Multiplet | 4H | H-5, H-6 | Alkyl chain bulk. |
| 0.90 | Triplet (t) | 3H | H-7 | Terminal methyl group. |
NMR Data (100 MHz)
| Shift ( | Type | Assignment | Notes |
| 172.8 | Quaternary (C) | C-1 (C=O) | Typical ester carbonyl. |
| 51.6 | Methyl ( | Methoxy carbon. | |
| 48.5 | Methine (CH) | C-3 | |
| 41.2 | Methylene ( | C-2 | |
| 34.5 | Methylene ( | C-4 | Alkyl chain start. |
| 28.1 | Methylene ( | C-5 | Chain. |
| 22.6 | Methylene ( | C-6 | Chain. |
| 14.0 | Methyl ( | C-7 | Terminal methyl. |
NMR Connectivity Logic
Figure 2: Connectivity established via COSY (H-H) and HMBC (H-C) correlations. Note the C2-C3 coupling is critical for distinguishing from
Infrared (IR) Spectroscopy
Methodology: ATR-FTIR (Neat liquid or oil).
The IR spectrum provides a rapid "fingerprint" validation of functional groups, particularly useful for monitoring the completion of esterification or reduction reactions.
| Wavenumber ( | Intensity | Vibration Mode | Assignment |
| 3300 – 3400 | Medium, Broad | N–H Stretch | Primary amine ( |
| 2920 – 2960 | Strong | C–H Stretch | Alkyl chain (asymmetric/symmetric). |
| 1735 | Strong, Sharp | C=O Stretch | Ester carbonyl (distinct from amide ~1650). |
| 1580 – 1600 | Medium | N–H Bend | Primary amine scissoring ( |
| 1170 – 1200 | Strong | C–O Stretch | Ester C–O–C linkage. |
Experimental Protocols for Validation
Protocol A: Sample Preparation for NMR
To ensure high-resolution data free from concentration effects:
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Mass: Weigh 10–15 mg of methyl 3-aminoheptanoate oil.
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Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% v/v TMS. -
Filtration: If the sample is synthesized from the HCl salt, filter through a small plug of basic alumina or glass wool to remove inorganic salts which cause line broadening.
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Acquisition: Run
NMR with at least 16 scans and a relaxation delay ( ) of 2.0 seconds to allow accurate integration of the methyl ester singlet.
Protocol B: Rapid Purity Check (TLC)
Self-validating system for reaction monitoring:
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Stationary Phase: Silica Gel 60
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Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1%
(to prevent tailing of the amine). -
Visualization:
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UV (254 nm): Inactive (compound lacks chromophores).
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Ninhydrin Stain: Heats to purple/red , confirming the free primary amine.
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Permanganate Stain: Yellow on pink background (oxidizes alkyl chain/amine).
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References
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PubChem. 3-Aminoheptanoic acid. National Library of Medicine. Available at: [Link]
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SpectraBase. Methyl 3-oxoheptanoate (Precursor Data). Wiley Science Solutions. Available at: [Link]
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NIST Chemistry WebBook. 3-Aminoheptane Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
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AOCS Lipid Library. NMR Spectroscopy of Fatty Acids and Esters. American Oil Chemists' Society. Available at: [Link]
